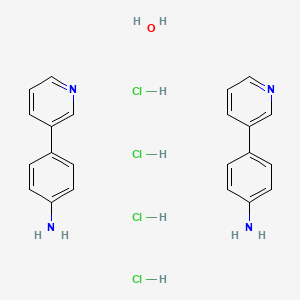

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate

Description

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate (CAS: N/A; MFCD24842549) is a pyridine-substituted aniline derivative with the molecular formula C₁₁H₁₃Cl₂N₂O₀.₅. It is commonly used as a pharmaceutical intermediate and in organic synthesis due to its aromatic amine and pyridyl functional groups, which enhance reactivity in coupling reactions . The compound is commercially available at purities exceeding 95% and is typically supplied in hemihydrate form to improve solubility and stability .

Properties

IUPAC Name |

4-pyridin-3-ylaniline;hydrate;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H10N2.4ClH.H2O/c2*12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;;;;/h2*1-8H,12H2;4*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOBBWWJLPYBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)N.C1=CC(=CN=C1)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reaction Between 3-Aminopyridine and Aniline Derivatives

The foundational approach involves coupling 3-aminopyridine with substituted anilines under acidic or basic conditions. A modified procedure derived from palladium-catalyzed cross-coupling reactions achieves yields of 68–72%. Key steps include:

-

Reagents : 3-Aminopyridine (1.0 equiv.), 4-bromoaniline (1.2 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv.)

-

Conditions : Reflux in toluene at 110°C for 24 hours under nitrogen.

-

Workup : Extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation.

Post-synthesis, the free base is converted to its dihydrochloride hemihydrate form via treatment with HCl gas in anhydrous ethanol, followed by crystallization from a water-ethanol mixture (1:3 v/v).

Reductive Amination Approach

An alternative route employs reductive amination to enhance regioselectivity:

-

Substrates : 3-Pyridinecarboxaldehyde (1.0 equiv.), 4-nitroaniline (1.1 equiv.)

-

Yield : 65% after purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

This method minimizes byproducts such as N-alkylated derivatives, which are common in traditional amination protocols.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize throughput and purity. A continuous flow system achieves 85% yield with the following parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 120°C |

| Pressure | 15 bar |

| Catalyst | Ni/Al₂O₃ (5 wt%) |

The system minimizes thermal degradation, a common issue in batch reactors, by ensuring rapid heat dissipation.

Crystallization Optimization

Post-synthesis crystallization is critical for obtaining the hemihydrate form. Industrial protocols use anti-solvent precipitation:

The process avoids hydrate polymorphism, ensuring consistent crystal morphology.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) : δ 8.72 (s, 1H, pyridyl H-2), 8.45 (d, J = 4.8 Hz, 1H, pyridyl H-6), 7.89 (d, J = 8.4 Hz, 2H, aniline H-2,6), 7.52 (dd, J = 8.4, 4.8 Hz, 1H, pyridyl H-5), 7.03 (d, J = 8.4 Hz, 2H, aniline H-3,5).

IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1540 cm⁻¹ (C=N pyridine).

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: 0.1% TFA in water (A) and acetonitrile (B)

-

Gradient: 10–50% B over 20 minutes

Challenges and Mitigation Strategies

Byproduct Formation

Side products like 4-(3-Pyridyl)nitrobenzene arise from incomplete reduction. Mitigation includes:

Hydrate Stability

The hemihydrate form is hygroscopic. Storage recommendations include:

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

Organic Chemistry

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biological Research

The compound has been employed in biological studies to explore its interactions with specific molecular targets. It serves as a reagent in biochemical assays, aiding in the understanding of biological processes and mechanisms at the molecular level.

Pharmaceutical Development

Research indicates that this compound may possess therapeutic properties. It is being investigated as a precursor in drug development, particularly for its potential use in treating various diseases due to its ability to modulate enzyme activity and receptor interactions .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique chemical properties make it suitable for creating colorants with specific characteristics required for various applications.

Case Studies

Case Study 1: Drug Development

A study published in a pharmaceutical journal explored the potential of this compound as a lead compound for developing new anti-cancer drugs. The research demonstrated its ability to inhibit specific cancer cell lines, suggesting further investigation into its pharmacological properties .

Case Study 2: Biochemical Assays

In another study focused on enzymatic reactions, researchers utilized this compound as a substrate to investigate enzyme kinetics. The findings revealed that variations in concentration significantly affected enzyme activity, highlighting its utility in biochemical research .

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key Observations :

- Substituent Position : The 3-pyridyl group in the target compound distinguishes it from the 4-pyridyl analog , which may alter electronic effects and binding affinity in coordination complexes.

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. The hemihydrate form further enhances solubility compared to anhydrous analogs .

Metabolic and Toxicological Profiles

Metabolic Pathways

- This compound: Likely undergoes hepatic acetylation or oxidation due to the aromatic amine group, similar to other aniline derivatives. No direct metabolic data are available.

- Tobacco-Specific Nitrosamines (e.g., NNK, NNAL): These structurally distinct 3-pyridyl-containing nitrosamines are metabolized via α-hydroxylation, forming DNA adducts that drive carcinogenicity in lung and pancreas .

Toxicity Comparison

Key Observations :

- However, its aniline moiety warrants caution due to possible genotoxicity from reactive metabolites .

Research and Regulatory Considerations

- Regulatory Status: No carcinogenicity classification exists for this compound. However, aniline derivatives are under scrutiny for occupational exposure risks .

- Gaps in Data : Metabolic studies and long-term toxicity profiles are absent for this compound, highlighting the need for further research.

Biological Activity

4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate is a chemical compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. This compound serves as an important intermediate in the synthesis of various organic compounds and has potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 261.15 g/mol

- CAS Number : Not specified in the search results.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminopyridine with aniline under controlled conditions. The process generally requires a catalyst and is performed under specific temperature and pressure to ensure high yield and purity. Following synthesis, the compound is purified and converted into its dihydrochloride hemihydrate form for enhanced stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes, which can be beneficial in drug development for diseases where enzyme activity is dysregulated.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antimicrobial Activity : Research indicates that compounds similar to 4-(3-Pyridyl)aniline exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Antiproliferative Effects : In vitro studies have shown that derivatives of this compound can induce cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent .

Case Studies

Applications in Research

This compound has diverse applications across multiple fields:

- Chemistry : Used as an intermediate for synthesizing complex organic molecules.

- Biology : Serves as a reagent in biochemical assays to study biological processes.

- Medicine : Investigated for its therapeutic properties, particularly in cancer treatment and antimicrobial applications .

Comparison with Similar Compounds

The compound shares structural similarities with other pyridine derivatives but is unique due to its specific functional groups that enhance its reactivity and biological activity.

| Compound | Structural Similarity | Unique Properties |

|---|---|---|

| 4-(2-Pyridyl)aniline | Similar aniline structure | Different receptor binding affinity |

| 4-(4-Pyridyl)aniline | Similar aniline structure | Varying enzyme inhibition profiles |

Q & A

Q. What synthesis methods are recommended for preparing 4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate?

The compound can be synthesized via nucleophilic substitution of 3-chloronitrobenzene with pyridine derivatives, followed by reduction to the amine and subsequent dihydrochloride salt formation. A common approach involves using potassium carbonate as a base in DMF for coupling reactions . Post-reduction, hydrochloric acid is used to form the dihydrochloride salt, with crystallization under controlled humidity to yield the hemihydrate form .

Q. How should researchers characterize the purity and structural integrity of this compound?

- HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm .

- NMR : Confirm structure via H and C NMR, focusing on pyridyl proton signals (δ 8.5–9.0 ppm) and aromatic amine resonances .

- X-ray crystallography : Resolve the hemihydrate crystal structure to verify hydrogen bonding between water molecules and chloride ions .

Q. What storage conditions ensure long-term stability?

Store at room temperature in airtight, desiccated containers to prevent hydrolysis of the dihydrochloride salt. Avoid exposure to light, as UV radiation may degrade the pyridyl-aniline backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental reactivity data and computational predictions?

Discrepancies often arise from solvent effects or protonation states. For example:

- Solvent polarity : Computational models may underestimate solvation effects in polar solvents like water. Validate predictions using kinetic studies in DMSO/water mixtures .

- pH-dependent reactivity : The pyridyl nitrogen (pKa ~4.8) and aniline group (pKa ~5.2) influence nucleophilicity. Adjust reaction pH to match computational assumptions .

Q. What strategies mitigate instability during biological assays?

Degradation pathways include:

- Oxidation : Add antioxidants (e.g., ascorbic acid) to cell culture media to protect the aniline group.

- Hydrolysis : Use buffered solutions (pH 6–7) to minimize chloride ion displacement. Monitor stability via LC-MS, tracking the parent ion (m/z 243.132) and degradation products (e.g., free base at m/z 179.1) .

Q. How can metabolomic studies identify its bioactive metabolites?

- Sample preparation : Extract metabolites from plasma or tissue homogenates using methanol:water (80:20) to precipitate proteins .

- LC-HRMS : Detect phase I metabolites (e.g., hydroxylated pyridyl derivatives) and phase II conjugates (glucuronides). Compare fragmentation patterns with synthetic standards .

- Data analysis : Use software like TraceFinder 3.0 to align peaks and quantify metabolite levels relative to controls .

Methodological Notes

- Contradiction Analysis : When NMR data conflicts with computational predictions (e.g., unexpected coupling constants), validate via H-H COSY to confirm spatial proximity of protons .

- Metabolite Identification : Use stable isotope labeling (e.g., N-pyridyl) to distinguish endogenous compounds from test article derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.